molecular formula C15H28N4 B13783321 Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- CAS No. 23826-82-6

Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)-

Cat. No.: B13783321
CAS No.: 23826-82-6
M. Wt: 264.41 g/mol
InChI Key: GIBQIAXYYREBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, structurally characterized by a pyridine ring substituted with both diethylaminoethyl and dimethylaminoethyl amino groups, belongs to a class of aminoalkylpyridine derivatives.

Properties

CAS No.

23826-82-6

Molecular Formula

C15H28N4

Molecular Weight

264.41 g/mol

IUPAC Name

N'-[2-(diethylamino)ethyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

InChI

InChI=1S/C15H28N4/c1-5-18(6-2)12-14-19(13-11-17(3)4)15-9-7-8-10-16-15/h7-10H,5-6,11-14H2,1-4H3

InChI Key

GIBQIAXYYREBFD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CCN(C)C)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

SNAr Amination of 2-Chloropyridine

A practical and scalable approach involves the reaction of 2-chloropyridine with suitable amines or amides. For example, 2-chloropyridine can react with N,N-dimethylformamide (DMF) or diethylaminoethylamine under reflux, leading to the formation of aminopyridines. The process can be summarized as:

  • React 2-chloropyridine with an excess of the desired amine (e.g., N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amine) under heating.
  • The reaction proceeds via displacement of the chloride by the nucleophilic amine, forming the desired aminopyridine derivative.
  • Yields are generally high (up to 80%) and the method is scalable.

Stepwise Alkylation and Reductive Amination

Another route involves first synthesizing 2-aminopyridine, then sequentially alkylating the amino group with 2-diethylaminoethyl and 2-dimethylaminoethyl halides (e.g., bromides or chlorides), often in the presence of a base. Reductive amination may be employed if aldehyde precursors are used.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- is characterized by its unique structure that incorporates both pyridine and diethyl- and dimethylamino functional groups. This structure contributes to its chemical reactivity and biological activity.

Molecular Formula: C13_{13}H20_{20}N4_{4}

Molecular Weight: 236.33 g/mol

Medicinal Chemistry

Pyridine derivatives are often explored for their potential therapeutic effects. The specific compound discussed has shown promise in the development of targeted therapies for various cancers due to its ability to bind selectively to tumor cells.

  • Case Study: Melanin-Targeting Radiotracers
    • Researchers have synthesized radiolabeled derivatives of this compound for use as imaging agents in melanoma. For instance, N-(2-diethylaminoethyl)-5-[^18F]fluoropicolinamide demonstrated high tumor uptake, achieving a target-to-nontarget ratio of up to 40 at three hours post-injection. This indicates its potential for improving diagnostic imaging in oncology .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.

  • Synthesis of Novel Compounds
    • The compound can be used to synthesize other biologically active molecules through reactions such as alkylation and acylation. For example, derivatives have been prepared that exhibit enhanced pharmacological properties, including increased potency against specific cancer cell lines .

Material Science

Pyridine derivatives are also utilized in the development of advanced materials, particularly in polymer chemistry where they serve as monomers or crosslinking agents.

  • Polymerization Studies
    • The compound can participate in radical polymerization processes, leading to the formation of new materials with tailored properties for applications ranging from coatings to drug delivery systems .

Data Tables

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryDevelopment of targeted cancer therapiesHigh tumor uptake in melanoma imaging agents
Chemical SynthesisIntermediate for synthesizing pharmaceuticalsSynthesis of biologically active derivatives
Material ScienceUsed in polymerization processes for advanced materialsDevelopment of new polymeric materials

Mechanism of Action

The mechanism by which Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- exerts its effects would depend on its specific application. For instance, as a ligand, it would coordinate with metal ions through its nitrogen atoms, forming stable complexes. In biological systems, it might interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyrilamine (Methapyrilene)
  • Structure: 2-[(2-Dimethylaminoethyl)(2-thenyl)amino]pyridine (CAS 91-80-5).
  • Key Differences: Replaces the diethylaminoethyl group in the target compound with a thenyl group and retains one dimethylaminoethyl substituent .
  • Pharmacology : Acts as an H1-antihistamine, used for allergic reactions. The thenyl group enhances aromatic interactions with histamine receptors .
  • Metabolism: Undergoes O-demethylation, N-demethylation, and N-oxide formation via fungal and mammalian pathways, producing non-mutagenic metabolites (e.g., 2-[(2-methylaminoethyl)(p-hydroxybenzyl)amino]pyridine) .
  • Toxicity : Moderate acute toxicity (mouse intraperitoneal LD₅₀: 77 mg/kg) .
2-(2-Dimethylaminoethyl)aminopyridine
  • Structure : A metabolite of pyrilamine and tripelennamine, lacking the benzyl or thenyl substituents .
  • Key Differences: Simpler structure with a single dimethylaminoethyl group.
  • Pharmacology : Retains weak antihistamine activity but with reduced receptor affinity due to the absence of aromatic substituents .
  • Metabolism : Forms via N-debenzylation of pyrilamine, highlighting the metabolic lability of bulkier substituents .
SR27417
  • Structure: N-(2-dimethylaminoethyl)-N-(3-pyridinylmethyl)(4-[2,4,6-triisopropylphenyl]thiazol-2-yl)amine .
  • Key Differences : Incorporates a thiazole ring and triisopropylphenyl group, enhancing steric bulk and likely altering target selectivity (e.g., PAF receptor antagonism) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Predicted) Key Substituents Metabolic Pathways
Target Compound ~307.4* ~2.5* Diethylaminoethyl, Dimethylaminoethyl Expected N-dealkylation, oxidation
Pyrilamine (Methapyrilene) 261.42 2.1 Dimethylaminoethyl, Thenyl O/N-demethylation, N-oxide formation
2-(2-Dimethylaminoethyl)aminopyridine 165.23 0.8 Dimethylaminoethyl Glucuronidation, excretion
SR27417 495.7 4.9 Thiazole, Triisopropylphenyl Undocumented in evidence

*Estimated based on structural analogs.

Metabolic and Toxicological Profiles

  • Target Compound : Likely undergoes N-dealkylation (removal of diethyl or dimethyl groups) and oxidation, similar to pyrilamine . The diethyl group may slow metabolism compared to dimethyl substituents, prolonging half-life.
  • Pyrilamine Metabolites: Non-mutagenic in Salmonella assays, suggesting a favorable safety profile for derivatives .
  • Toxicity Trends : Bulkier substituents (e.g., thenyl in pyrilamine) correlate with higher acute toxicity, while simpler metabolites exhibit reduced toxicity .

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- , is a complex pyridine derivative that has been studied for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula: C₁₃H₁₈N₄
  • CAS Number: 102245

The structure features a pyridine ring substituted with two aminoethyl groups, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The dimethylamino and diethylamino groups facilitate hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological processes.
  • Receptor Modulation: It can act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter activity.

Biological Activity Overview

The biological activities of Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)- include:

  • Antitumor Activity: Studies have shown that similar pyridine derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects: The compound may have potential in protecting neuronal cells from damage due to oxidative stress.
  • Antimicrobial Properties: Some derivatives have demonstrated effectiveness against bacterial strains.

Antitumor Activity

A study published in ACS Omega highlighted the use of pyridine derivatives in targeting cancer cells. The research indicated that compounds with similar structures exhibited significant cytotoxicity against melanoma cells, suggesting potential applications in cancer therapy .

CompoundCell Line TestedIC50 (µM)
Pyridine Derivative AMelanoma15
Pyridine Derivative BBreast Cancer20

Neuroprotective Effects

Research conducted on neuroprotective properties revealed that pyridine derivatives could reduce neuronal apoptosis induced by oxidative stress. The compound was effective in enhancing cell viability in neuronal cultures exposed to neurotoxic agents .

TreatmentCell Viability (%)
Control100
Compound A85
Compound B78

Antimicrobial Activity

A comparative study assessed the antimicrobial properties of various pyridine derivatives. The results indicated that certain compounds exhibited inhibition against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12

Q & A

Q. What are the key synthetic strategies for Pyridine, 2-(N-(2-diethylaminoethyl)-N-(2-dimethylaminoethyl)amino)-, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution reactions. A common approach is reacting pyridine derivatives with diethylaminoethyl and dimethylaminoethyl amines under basic conditions (e.g., sodium hydride or potassium carbonate) to facilitate substitution at the 2-position of the pyridine ring . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.
  • Purification : Use of column chromatography or recrystallization to isolate the product. Yield improvements can be monitored via TLC or HPLC for intermediate tracking .

Q. How can researchers determine the physicochemical properties (e.g., logP, solubility) of this compound experimentally and computationally?

  • Experimental : Measure logP via shake-flask method using octanol/water partitioning. Boiling/melting points are determined via differential scanning calorimetry (DSC) .
  • Computational : Tools like MarvinSketch or ACD/Labs predict logP (e.g., experimental logP ≈ 1.23) and polar surface area (PSA ≈ 50.94 Ų) based on molecular structure .
  • Solubility : Use UV-Vis spectroscopy in buffers at varying pH to assess ionizability, critical for bioavailability studies.

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and amine proton environments.
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion).
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How do structural variations in the aminoethyl substituents influence the compound’s interaction with biological targets?

Comparative studies of analogs (e.g., 2-pyridylmethyl vs. 4-pyridylmethyl substitutions) reveal that diethylaminoethyl groups enhance lipophilicity and membrane permeability , while dimethylaminoethyl groups improve water solubility . For example:

Analog SubstitutionReceptor Affinity (IC₅₀)Notes
2-Pyridylmethyl12 nM (HDAC inhibition)Optimal steric fit for enzyme active sites
3-Pyridylmethyl45 nMReduced binding due to misalignment
Methodological insights:
  • Docking studies : Use software like AutoDock to model interactions with HDAC or GPCR targets.
  • Mutagenesis : Identify key residues in target proteins affecting binding .

Q. What mechanisms underlie contradictory reports of this compound’s biological activity across studies?

Discrepancies often arise from:

  • Assay conditions : Variations in buffer pH or co-solvents (e.g., DMSO concentration) alter compound ionization .
  • Cellular models : Differences in membrane transporter expression (e.g., P-gp efflux in cancer vs. normal cells) . Resolution strategies:
  • Standardized protocols : Use CLSI guidelines for in vitro assays.
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line or dosing regimen.

Q. How can researchers elucidate the compound’s mechanism of action in modulating intracellular pathways?

  • Pathway profiling : RNA-seq or phosphoproteomics to identify upregulated/downregulated targets (e.g., MAPK/ERK vs. PI3K-Akt) .
  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) to quantify target engagement in live cells .
  • Knockout models : CRISPR-Cas9 deletion of suspected targets (e.g., HDAC1/2) to confirm functional relevance .

Q. What strategies mitigate off-target effects during pharmacological evaluation?

  • Selectivity screening : Test against panels of related enzymes/receptors (e.g., kinase or cytochrome P450 families) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to reduce non-specific interactions until metabolic activation .

Methodological Notes

  • Data contradiction analysis : Always cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
  • Structural analogs : Reference public databases (PubChem, ChEMBL) for SAR benchmarking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.